An In-Depth Technical Guide to the Physical Properties of Ethyl 6-chloroindole-2-carboxylate
An In-Depth Technical Guide to the Physical Properties of Ethyl 6-chloroindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Significance of a Versatile Heterocycle
In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of intensive research. Within this important class of compounds, Ethyl 6-chloroindole-2-carboxylate emerges as a pivotal building block. The strategic placement of a chlorine atom on the benzene ring and an ethyl ester group at the 2-position of the indole nucleus provides medicinal chemists with a versatile template for molecular exploration. This guide offers a comprehensive examination of the physical and chemical properties of Ethyl 6-chloroindole-2-carboxylate, providing the foundational knowledge necessary for its effective application in research and development.
Chemical Identity and Molecular Structure
At its core, Ethyl 6-chloroindole-2-carboxylate is a heterocyclic compound featuring a bicyclic structure where a benzene ring is fused to a pyrrole ring. The chlorine substituent at the 6-position and the ethyl carboxylate group at the 2-position are key features that influence its reactivity and potential for derivatization.
Systematic Identification:
| Identifier | Value |
| IUPAC Name | ethyl 6-chloro-1H-indole-2-carboxylate[1][2][3] |
| CAS Number | 27034-51-1[2][3][4] |
| Molecular Formula | C₁₁H₁₀ClNO₂[2][3][4][5] |
| Molecular Weight | 223.66 g/mol [2] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Cl[1] |
| InChI Key | FSMZLIBWSAMADK-UHFFFAOYSA-N[1][2][3] |
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties govern its solubility, absorption, distribution, and overall suitability as a drug candidate or synthetic intermediate.
| Property | Value | Source(s) |
| Appearance | Brown, fused solid | [2][3][6] |
| Melting Point | 168.0 - 173.0 °C | [2][3][6] |
| Boiling Point | 375 °C (predicted) | [7] |
| Solubility | Data not available in quantitative form. The computed XLogP3 value of 3.8 suggests low solubility in water and good solubility in many organic solvents.[5] Dimethyl Sulfoxide (DMSO) is a strong organic solvent capable of dissolving a wide array of organic materials and is miscible with most organic liquids.[8] | [5][8] |
| XLogP3 | 3.8 | [5] |
Note on Boiling Point: The provided boiling point is a computed value and should be used with caution. Experimental determination, particularly under reduced pressure to prevent decomposition, is recommended for precise applications.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of Ethyl 6-chloroindole-2-carboxylate is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the N-H proton of the indole ring.
-
Indole N-H: A broad singlet, typically downfield (δ > 10 ppm), due to the acidic nature of the proton.
-
Aromatic Protons: Signals for the protons on the benzene and pyrrole rings will appear in the aromatic region (δ 7.0-8.0 ppm). The specific splitting patterns will be influenced by the chlorine substituent.
-
Ethyl Group: A quartet for the -CH₂- protons (δ ~4.4 ppm) coupled to the methyl protons, and a triplet for the -CH₃ protons (δ ~1.4 ppm) coupled to the methylene protons.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (δ ~160-170 ppm).
-
Aromatic and Heterocyclic Carbons: The carbons of the indole ring will resonate in the region of δ 100-140 ppm.
-
Ethyl Group Carbons: The -CH₂- carbon will be around δ 60 ppm, and the -CH₃- carbon will be further upfield at approximately δ 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the indole N-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch: A strong band in the fingerprint region, typically between 1200-1300 cm⁻¹, corresponding to the C-O single bond of the ester.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.66). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethene (-CH₂=CH₂, 28 Da) via a McLafferty rearrangement.
Handling, Storage, and Safety
As a laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Safety Precautions: Ethyl 6-chloroindole-2-carboxylate is classified as a skin, eye, and respiratory irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Applications in Drug Discovery and Organic Synthesis
The true value of Ethyl 6-chloroindole-2-carboxylate lies in its utility as a versatile intermediate in the synthesis of more complex, biologically active molecules. The indole-2-carboxylate scaffold is a common feature in a variety of therapeutic agents.
A Key Precursor for Bioactive Molecules
The indole nucleus is a cornerstone in the design of drugs targeting a wide range of diseases. The presence of the chloro and ethyl ester functionalities in Ethyl 6-chloroindole-2-carboxylate allows for a variety of chemical transformations, making it a valuable starting material. For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[9] The general strategy involves the synthesis of various substituted indole-2-carboxamides, a transformation readily achievable from the corresponding ethyl ester.[10]
Illustrative Synthetic Pathways
While specific syntheses starting directly from Ethyl 6-chloroindole-2-carboxylate are not extensively detailed in readily available literature, the synthetic routes for structurally related drugs highlight the importance of the indole-2-carboxylate core.
-
Delavirdine Synthesis: The anti-HIV drug Delavirdine, a non-nucleoside reverse transcriptase inhibitor, features a complex indole-based structure. Synthetic routes to Delavirdine often involve the use of substituted ethyl indole-2-carboxylates as key intermediates.[1][11] For example, a common approach involves the coupling of a substituted indole-2-carboxylic acid (derived from the corresponding ethyl ester) with a substituted pyridine derivative.[12]
-
Zafirlukast Synthesis: Zafirlukast, a leukotriene receptor antagonist used in the treatment of asthma, also contains a substituted indole core.[2][13][14] Although published syntheses may not start directly with the 6-chloro derivative, the methodologies employed for the construction and modification of the indole ring are highly relevant to the potential applications of Ethyl 6-chloroindole-2-carboxylate.[2][7][15]
The reactivity of the indole nitrogen, the ester functionality, and the potential for nucleophilic aromatic substitution on the chlorinated ring provide a rich platform for the generation of diverse chemical libraries for drug screening and lead optimization.
Experimental Protocols: A Guide to Characterization
To ensure the identity and purity of Ethyl 6-chloroindole-2-carboxylate, a series of standard analytical procedures should be performed.
Determination of Melting Point
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) as the melting point is approached.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.
Spectroscopic Analysis
Objective: To obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectra to confirm the chemical structure.
Methodology:
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectra on a high-resolution NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum over a suitable m/z range.
-
Conclusion: A Building Block of High Potential
Ethyl 6-chloroindole-2-carboxylate represents more than just a chemical compound; it is a key that unlocks the door to a vast chemical space of potentially life-saving therapeutics. Its well-defined physical properties, combined with its synthetic versatility, make it an invaluable tool for researchers in the pharmaceutical sciences. This guide has provided a detailed overview of its fundamental characteristics, from its molecular identity to its spectroscopic signature and its role in the synthesis of complex bioactive molecules. A thorough understanding of these properties is the first and most critical step in harnessing the full potential of this important heterocyclic building block.
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ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Available at: [Link]
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